N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-3-methylbenzamide
Description
N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-3-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidinone ring substituted with a methoxyphenyl group and a benzamide moiety, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-6-5-7-14(12-13)18(22)20-15-10-11-21(19(15)23)16-8-3-4-9-17(16)24-2/h3-9,12,15H,10-11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDTYIGJIYQXHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCN(C2=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-3-methylbenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidinone ring, followed by the introduction of the methoxyphenyl group and the benzamide moiety. Key steps include:
Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the Benzamide Moiety: This can be done through amide bond formation reactions, typically using reagents like carbodiimides or coupling agents.
Industrial Production Methods
For large-scale production, the synthesis route is optimized for yield and purity. Industrial methods may involve:
Catalytic Reactions: Using catalysts to enhance reaction rates and selectivity.
Continuous Flow Chemistry: To improve efficiency and scalability.
Purification Techniques: Such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-3-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-3-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-3-methylbenzamide: shares structural similarities with other benzamide derivatives and pyrrolidinone-containing compounds.
Urapidil: A compound with a similar pyrrolidinone structure, used as an antihypertensive agent.
2-Methoxyphenyl isocyanate: Another compound featuring the methoxyphenyl group, used in organic synthesis.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
